![molecular formula C9H18N2 B2359805 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers CAS No. 1368192-91-9](/img/structure/B2359805.png)
1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers
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Overview
Description
1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine is a chemical compound with the CAS Number: 1368192-91-9 . It has a molecular weight of 154.26 . The compound is an oil at room temperature .
Molecular Structure Analysis
The InChI code for 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine is 1S/C9H18N2/c1-11-6-5-8(10)7-3-2-4-9(7)11/h7-9H,2-6,10H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Chemical Structure and Synthesis
- The octahydro-1H-cyclopenta[b]pyridine scaffold is a conformationally restricted γ-aminobutyric acid (GABA) analogue, developed for potential applications in neuroscience and pharmacology. A specific approach to rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid has been established, indicating the significance of this scaffold in the synthesis of complex molecular structures (Melnykov et al., 2018).
Medicinal Chemistry
- Octahydro-1H-cyclopenta[d]pyrimidine derivatives, including variants of the cyclopenta[b]pyridine structure, have been synthesized and exhibited moderate insecticidal activities. This showcases their potential utility in the development of new insecticides (Tian et al., 2007).
Catalysis and Polymerization
- Group 10 metal aminopyridinato complexes have been synthesized, which include derivatives of the cyclopenta[b]pyridine structure. These complexes have applications in aryl-Cl activation and hydrosilane polymerization, representing a significant contribution to the field of catalysis (Deeken et al., 2006).
Organic Synthesis and Materials Science
- The cyclopenta[b]pyridine core is integral in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are synthesized using environmentally friendly procedures. These compounds are of interest in materials science, particularly in the development of fluorescent sensors (Shi et al., 2010).
Biochemistry and Molecular Biology
- The cyclopenta[b]pyridine structure plays a crucial role in the synthesis of Schiff base complexes derived from vitamin B6. These complexes have been studied for their insulin-enhancing properties, highlighting their potential in biochemistry and molecular biology (Mukherjee et al., 2011).
Pharmaceutical Applications
- Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, derived from the cyclopenta[b]pyridine structure, have been synthesized using ultrasound irradiation. These compounds are significant in pharmaceutical research due to their potential applications in drug development (Nikpassand et al., 2010).
Safety and Hazards
The compound has been classified with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid inhaling dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-6-5-8(10)7-3-2-4-9(7)11/h7-9H,2-6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUAQRJGVPWHMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2C1CCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1368192-91-9 |
Source
|
Record name | 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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